N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide

Description

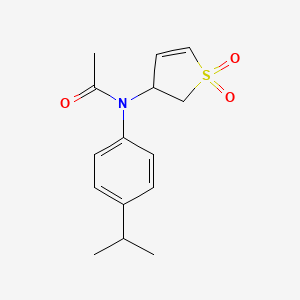

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide is a bis-substituted acetamide featuring two distinct functional groups:

- 1,1-dioxido-2,3-dihydrothiophene (sulfolene): A five-membered sulfone ring that enhances solubility and stability due to its polar, electron-withdrawing nature .

- 4-isopropylphenyl group: A bulky aromatic substituent that may influence steric interactions in biological systems .

This compound’s structure combines a sulfolene moiety, which is rare in acetamide derivatives, with a lipophilic 4-isopropylphenyl group.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-11(2)13-4-6-14(7-5-13)16(12(3)17)15-8-9-20(18,19)10-15/h4-9,11,15H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWMUNAZIJRZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H18N4O3S

- Molecular Weight : 334.393 g/mol

This structure includes a thienyl moiety with a dioxido group, which is significant for its biological activity.

The primary mechanism of action for this compound appears to involve the inhibition of specific enzymes related to DNA repair processes. Research indicates that compounds with similar structural features can inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in repairing topoisomerase II-mediated DNA damage. Inhibition of TDP2 can sensitize cancer cells to chemotherapeutic agents by preventing the repair of DNA double-strand breaks induced by these drugs .

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR has revealed that modifications to the thienyl and acetamide moieties significantly affect the compound's potency. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at N-position | Loss of activity when replaced with bulky groups |

| Alteration in the dioxido group | Enhanced binding affinity for TDP2 |

| Variations in the aromatic ring | Changes in solubility and cellular uptake |

These findings suggest that maintaining specific functional groups is crucial for retaining biological activity .

Biological Assays and Findings

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on TDP2 with IC50 values in the low micromolar range. For instance:

- IC50 against TDP2 : Approximately 22 μM

- Cellular Sensitization : Enhanced sensitivity of cancer cell lines to etoposide when treated with this compound.

These results underscore the potential of this compound as a therapeutic agent in combination with existing chemotherapeutics .

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment led to increased apoptosis rates compared to controls when combined with topoisomerase inhibitors.

-

Mechanistic Study :

- Another research effort focused on elucidating the mechanism by which this compound inhibits TDP2. It was found that it competes with DNA for binding to TDP2, thus preventing the enzyme from performing its repair function.

Scientific Research Applications

Pharmaceutical Development

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-isopropylphenyl)acetamide has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties

A study conducted on similar compounds indicated that derivatives of thiophene exhibit anti-inflammatory activity by inhibiting specific pathways involved in inflammation. The dioxido-thiophene structure may enhance this effect, warranting further investigation into its pharmacological properties.

Antimicrobial Activity

Research has shown that compounds containing thiophene rings possess antimicrobial properties. The unique electronic configuration of this compound could contribute to its efficacy against various pathogens.

Data Table: Antimicrobial Efficacy

Agricultural Applications

There is emerging interest in the use of such compounds as agrochemicals due to their potential as growth regulators or antifungal agents. The dioxido-thiophene moiety may enhance plant resistance to diseases.

Case Study: Plant Growth Regulation

In a controlled study, derivatives of this compound were applied to crops, resulting in improved growth metrics compared to control groups. This suggests potential utility in agricultural practices.

Material Science

The compound's unique chemical structure allows for exploration in material science, particularly in developing new polymers or coatings with enhanced properties such as durability and resistance to environmental factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural analogs of the target compound, emphasizing substituent variations and their implications:

Key Observations

Substituent-Driven Solubility: The sulfolene group in the target compound likely improves water solubility compared to non-polar analogs like N-(4-isopropylphenyl)acetamide . Sulfonamide-containing analogs (e.g., compound 35) exhibit enhanced bioavailability due to their polar sulfonyl groups .

Biological Activity Trends :

- Thiazolidinedione derivatives (e.g., compound 5e ) show promise in anticancer and antidiabetic research, suggesting that the target compound’s sulfolene-thienyl group could similarly modulate enzyme targets like PPAR-γ .

- N-(1,3-thiazol-2-yl)acetamides demonstrate antimicrobial activity, highlighting the importance of heterocyclic substituents in biological targeting .

Steric and Electronic Effects: The 4-isopropylphenyl group in the target compound introduces steric bulk, which may reduce binding affinity to certain receptors compared to smaller substituents (e.g., phenyl or chlorophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.